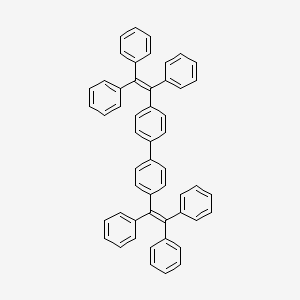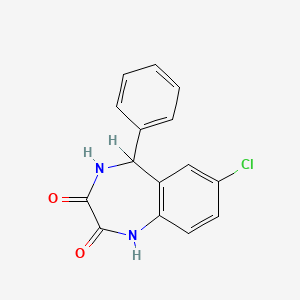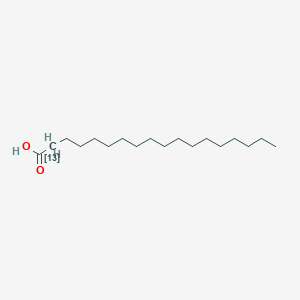![molecular formula C46H63MoNO2 B3333859 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) CAS No. 205815-80-1](/img/structure/B3333859.png)
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) is an organometallic compound widely recognized for its application as a catalyst in ring-closing metathesis reactions. This compound, often referred to as a Schrock-Hoveyda catalyst, is notable for its efficiency and selectivity in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and a neophylidene ligand. The process requires precise control of temperature and pressure to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. The reaction is usually carried out in specialized reactors designed to handle the specific requirements of organometallic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the compound’s ability to form stable metallacyclobutane intermediates .
Common Reagents and Conditions: Typical reagents used in these reactions include various olefins and dienes. The reactions are often conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Major Products: The major products of these reactions depend on the specific substrates used. For example, in ring-closing metathesis, cyclic alkenes are formed, while cross-metathesis yields a mixture of olefinic products .
Applications De Recherche Scientifique
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) involves the formation of a metallacyclobutane intermediate. This intermediate facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds. The compound’s high selectivity and efficiency are attributed to its unique ligand environment, which stabilizes the reactive intermediates and lowers the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(t-butoxide): Another variant used in metathesis reactions with slightly different reactivity and selectivity.
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(hexafluoro-t-butoxide): Known for its ability to metathesize a broader range of olefins.
Uniqueness: The unique aspect of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) lies in its balanced reactivity and stability, making it a versatile catalyst for various metathesis reactions. Its ability to form stable intermediates and its high selectivity distinguish it from other similar compounds .
Propriétés
Numéro CAS |
205815-80-1 |
|---|---|
Formule moléculaire |
C46H63MoNO2 |
Poids moléculaire |
757.9 g/mol |
Nom IUPAC |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; |
Clé InChI |
FKSMMRUUGSEPBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















